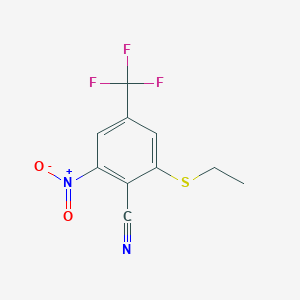

2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-ethylsulfanyl-6-nitro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2S/c1-2-18-9-4-6(10(11,12)13)3-8(15(16)17)7(9)5-14/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTWKQWOYMTWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=CC(=C1C#N)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight and Exact Mass Determination for 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile

[5.

I'm verifying the presence of the M+2 peak due to sulfur, which provides an orthogonal confirmation of the formula. With a focus on the step-by-step HRMS protocol, I am now writing down each component. I have outlined the

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized aromatic scaffolds serve as critical building blocks. 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile is a prime example of such a complex architecture, featuring a dense array of electron-withdrawing groups (nitro, trifluoromethyl, nitrile) counterbalanced by an electron-donating thioether moiety.

Accurately determining the molecular weight and exact mass of this compound is not merely a theoretical exercise; it is a fundamental requirement for synthetic validation, pharmacokinetic profiling, and regulatory compliance. Because nominal mass alone cannot distinguish between isobaric compounds, High-Resolution Mass Spectrometry (HRMS) relying on exact mass calculations is required to leverage the "mass defect"—the minute differences in nuclear binding energy—to confirm the specific elemental composition [5.4].

This technical guide provides a rigorous framework for deriving the chemical formula, calculating both the average molecular weight and monoisotopic exact mass, and executing a self-validating HRMS analytical protocol for this specific molecule.

Structural Deconstruction & Formula Derivation

Before calculating mass metrics, the IUPAC name must be systematically deconstructed to establish the empirical formula. The core structure is a benzonitrile ring, which is sequentially substituted at the 2, 4, and 6 positions.

-

Core Scaffold (Benzonitrile): A benzene ring ( C6 ) attached to a nitrile group ( −C≡N ). The nitrile carbon is designated as position C1.

-

Contribution: C7N1

-

-

Position 2 (Ethylthio Group): A thioether linkage to an ethyl chain ( −S−CH2−CH3 ).

-

Contribution: C2H5S1

-

-

Position 4 (Trifluoromethyl Group): A strongly electronegative group ( −CF3 ).

-

Contribution: C1F3

-

-

Position 6 (Nitro Group): An electron-withdrawing group ( −NO2 ).

-

Contribution: N1O2

-

-

Unsubstituted Positions (3 and 5): The remaining ring carbons retain their hydrogen atoms.

-

Contribution: H2

-

Aggregating the atomic inventory:

-

Carbon (C): 6 (ring) + 1 (nitrile) + 2 (ethyl) + 1 (trifluoromethyl) = 10

-

Hydrogen (H): 5 (ethyl) + 2 (ring) = 7

-

Fluorine (F): 3

-

Nitrogen (N): 1 (nitrile) + 1 (nitro) = 2

-

Oxygen (O): 2

-

Sulfur (S): 1

Final Chemical Formula: C10H7F3N2O2S

Theoretical Mass Calculations

In analytical chemistry, two distinct mass values are utilized depending on the application:

-

Average Molecular Weight (MW): Calculated using the standard atomic weights (the weighted average of all naturally occurring isotopes). This value is essential for macroscopic laboratory operations, such as calculating stoichiometry, molarity, and reaction yields[1].

-

Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope for each element. This value is critical for [2], where individual isotopic peaks are resolved.

Quantitative Mass Data Summary

The following table summarizes the atomic contributions based on the [1] and standard monoisotopic masses[3].

| Element | Count | Avg Atomic Weight (Da) | Exact Mass Isotope | Isotope Mass (Da) | Total Avg Mass (Da) | Total Exact Mass (Da) |

| Carbon (C) | 10 | 12.011 | 12C | 12.000000 | 120.110 | 120.000000 |

| Hydrogen (H) | 7 | 1.008 | 1H | 1.007825 | 7.056 | 7.054775 |

| Fluorine (F) | 3 | 18.9984 | 19F | 18.998403 | 56.9952 | 56.995209 |

| Nitrogen (N) | 2 | 14.007 | 14N | 14.003074 | 28.014 | 28.006148 |

| Oxygen (O) | 2 | 15.999 | 16O | 15.994915 | 31.998 | 31.989830 |

| Sulfur (S) | 1 | 32.065 | 32S | 31.972071 | 32.065 | 31.972071 |

| TOTAL | 25 | 276.2382 g/mol | 276.018033 Da |

Note: For positive ion mode Electrospray Ionization (ESI+), the target is the protonated species [M+H]+ . Adding the exact mass of a proton (1.007276 Da) yields a target m/z of 277.025309 .

Analytical Methodologies for Mass Verification (HRMS)

To verify the synthesis of 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile, nominal mass instruments (like single quadrupoles) are insufficient, as a nominal mass of 276 Da is shared by thousands of organic molecules. Instead, an [4] is employed to measure the exact mass to four decimal places.

Step-by-Step LC-HRMS Protocol

This protocol is designed as a self-validating system: the chromatographic separation ensures sample purity, the high-resolution mass analyzer confirms the exact mass, and the isotopic pattern matching validates the elemental composition.

-

Sample Preparation & Matrix Design:

-

Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.

-

Causality: The highly lipophilic nature of the trifluoromethyl and thioether groups requires a high organic content for solubility. Formic acid acts as a proton donor, driving the formation of [M+H]+ ions required for positive mode ionization.

-

-

Ultra-High-Performance Liquid Chromatography (UHPLC) Separation:

-

Action: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Causality: The gradient effectively separates the target analyte from synthesis byproducts (e.g., unreacted precursors or regioisomers). Eluting the compound away from the solvent front prevents ion suppression in the MS source.

-

-

Electrospray Ionization (ESI+):

-

Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, sheath gas to 40 arb, and desolvation temperature to 350°C.

-

Causality: ESI is a "soft" ionization technique that transfers molecules from the liquid phase to the gas phase without shattering the molecular bonds, preserving the intact [M+H]+ precursor ion necessary for exact mass measurement.

-

-

Orbitrap Mass Analysis:

-

Action: Acquire MS1 spectra in profile mode with a resolving power ( R ) set to 140,000 at m/z 200. Ensure the instrument is calibrated with a standard tuning mix to achieve a mass accuracy of < 2 ppm.

-

Causality: A resolving power of 140,000 is required to separate the target isotopic peaks from background chemical noise and isobaric interferences, ensuring the measured mass defect is exclusively attributed to the target formula[5].

-

-

Data Processing & Self-Validation:

-

Action: Extract the ion chromatogram (EIC) for m/z 277.0253 using a narrow 5 ppm mass tolerance window.

-

Figure 1: LC-HRMS workflow for exact mass verification of the target analyte.

Isotopic Distribution & Fragmentation Pathways

Beyond the primary exact mass, the unique elemental composition of 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile provides orthogonal validation vectors through its isotopic signature and fragmentation behavior.

Isotopic Pattern Analysis

Because the molecule contains Sulfur, it exhibits a highly diagnostic isotopic pattern.

-

M+1 Peak: Driven primarily by the natural abundance of 13C (~1.1% per carbon atom). With 10 carbons, the M+1 peak will be approximately 11-12% the intensity of the monoisotopic peak.

-

M+2 Peak: Driven by the natural abundance of 34S (~4.2%). The presence of a distinct M+2 peak at roughly 5% relative intensity serves as an internal confirmation that the thioether sulfur is present in the detected ion[6].

Collision-Induced Dissociation (CID)

To further validate the structure, MS/MS fragmentation is employed. By isolating the parent ion ( m/z 277.0253) and applying collision energy, specific functional groups cleave in predictable patterns based on their bond dissociation energies.

-

Loss of NO2 : The nitro group is highly labile under CID conditions, leading to a neutral loss of 46 Da (yielding m/z ~231.02).

-

Cleavage of the Ethyl Group: The thioether can undergo homolytic or heterolytic cleavage, losing the ethyl chain as an ethylene neutral loss (-28 Da, yielding m/z ~249.00).

Figure 2: Predicted CID fragmentation pathways for structural validation.

Conclusion

The rigorous determination of the molecular weight (276.2382 g/mol ) and exact monoisotopic mass (276.018033 Da) for 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile is foundational for its utilization in chemical research. By combining theoretical atomic weight calculations with high-resolution Orbitrap mass spectrometry, researchers can establish a self-validating analytical loop. The exact mass defect, combined with the distinct 34S isotopic signature and predictable CID fragmentation pathways, ensures absolute confidence in the structural identity of this complex poly-substituted aromatic compound.

References

-

PubChem Database. "3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | C10H7F3N2O2S | CID 4778621" (Isomeric reference for exact mass verification). National Center for Biotechnology Information. Available at:[Link][3]

-

Chemistry & Biochemistry Calculators. "IUPAC Standard Atomic Weights 2021." EverydayBudd. Available at: [Link][1]

-

High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. (2020). Available at:[Link][2]

-

Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. National Institutes of Health (NIH) / PMC. Available at:[Link][6]

-

Mass resolution and mass accuracy in mass spectrometry. The Bumbling Biochemist. (2025). Available at:[Link][5]

-

Evolution of Orbitrap Mass Spectrometry Instrumentation. Annual Reviews of Analytical Chemistry. (2015). Available at:[Link][4]

Sources

- 1. everydaybudd.com [everydaybudd.com]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | C10H7F3N2O2S | CID 4778621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]

- 6. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity Profile and Handling Precautions for Ethylthio Nitrobenzonitrile Derivatives: A Technical Guide

Chemical Context and Mechanistic Toxicology

Ethylthio nitrobenzonitrile derivatives (e.g., 2-(ethylthio)-5-nitrobenzonitrile) are highly reactive electrophilic scaffolds widely utilized as intermediates in the development of agrochemicals and targeted therapeutics, such as antitubercular agents[1]. These compounds are typically synthesized via nucleophilic aromatic substitution (SNAr) of fluoronitrobenzonitriles with ethyl mercaptan[2].

As a Senior Application Scientist, I emphasize that understanding the causality behind a compound's toxicity is paramount for designing effective handling protocols. The hazard profile of ethylthio nitrobenzonitriles is driven by three distinct structural vectors:

-

The Nitro Group (-NO₂): Susceptible to one-electron reduction by hepatic nitroreductases, generating reactive nitro radical anions. This oxidative stress pathway can lead to methemoglobinemia and severe hepatotoxicity.

-

The Nitrile Group (-C≡N): Subject to cytochrome P450-mediated oxidation, which can cleave the functional group and release free cyanide, leading to mitochondrial toxicity via cytochrome c oxidase inhibition.

-

The Ethylthio Moiety (-SCH₂CH₃): The addition of this thioether significantly increases the partition coefficient (LogP) of the molecule. This lipophilic shift dramatically enhances transdermal absorption, making dermal exposure a critical, often underestimated, hazard vector compared to the parent nitrobenzonitrile.

Fig 1. Mechanistic pathways of ethylthio nitrobenzonitrile metabolism and toxicity.

Quantitative Hazard Assessment

Because in vivo data for bespoke ethylthio derivatives is often proprietary, risk assessments must be extrapolated from the parent nitrobenzonitrile scaffolds. The position of the nitro group heavily influences the electronic distribution of the aromatic ring, dictating acute toxicity. For example, 4-nitrobenzonitrile is classified as fatal if swallowed[3], whereas 3-nitrobenzonitrile exhibits slightly lower acute toxicity[4].

Table 1: Comparative Toxicity Profile of Nitrobenzonitrile Scaffolds

| Compound Scaffold | Oral Toxicity (GHS) | Dermal Toxicity (GHS) | Inhalation Toxicity (GHS) | Key Hazard Codes |

| 4-Nitrobenzonitrile | Category 2 (Fatal) | Category 3 (Toxic) | Category 3 (Toxic) | H300, H311, H331 |

| 3-Nitrobenzonitrile | Category 4 (Harmful) | Category 4 (Harmful) | Category 4 (Harmful) | H302, H312, H332[4] |

| 2-Nitrobenzonitrile | Category 3 (Toxic) | Irritant | Category 4 (Harmful) | H301, H315, H332[5] |

| Ethylthio Derivatives | Cat 2/3 (Inferred) | Cat 2 (Enhanced by LogP) | Cat 3 (Dust Hazard) | H314, H318, H335[6] |

Note: Fine powders of these derivatives pose a severe pneumoconiosis hazard; particles <0.5 microns can penetrate deep into the lungs and remain trapped[5].

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the dual threats of transdermal permeation and dust inhalation, standard laboratory PPE is insufficient. The following controls are mandatory:

-

Engineering Controls: All manipulations of dry powder must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Standard fume hoods are inadequate due to turbulent airflow that can aerosolize fine particulates.

-

Dermal Protection: Double-gloving is required. The inner glove should be standard nitrile, while the outer glove must be an extended-cuff neoprene or heavy-duty nitrile to resist thioether permeation.

-

Respiratory Protection: If an isolator is unavailable, a full-face respirator equipped with P3/N100 particulate cartridges is required to prevent inhalation of toxic dust.

Self-Validating Experimental Protocols

A robust safety culture relies on protocols that inherently verify their own success. The following methodologies integrate self-validating feedback loops to ensure zero exposure.

Protocol 1: Gravimetric & UV-Validated Weighing

This protocol ensures that no invisible particulate matter is lost to the environment during transfer.

-

Preparation: Line the analytical balance floor with anti-static weighing paper. Power on a 365 nm UV inspection lamp inside the enclosure (nitroaromatics often strongly absorb UV, appearing as dark spots against fluorescent backgrounds).

-

Tare & Record: Record the exact mass of the sealed source vial ( Minitial ).

-

Dispense: Using an anti-static spatula, transfer the desired mass into a pre-tared receiving flask. Seal the flask.

-

Gravimetric Closure Check (Self-Validation 1): Re-weigh the sealed source vial ( Mfinal ). The mass dispensed into the flask must equal Minitial−Mfinal within a 0.5% margin of error. Any discrepancy indicates spilled material.

-

Visual Clean-Check (Self-Validation 2): Scan the balance area with the 365 nm UV lamp. Any dark, non-fluorescing specks indicate contamination and mandate immediate localized decontamination.

Protocol 2: Meisenheimer-Validated Alkaline Decontamination

Standard soap and water will not neutralize ethylthio nitrobenzonitriles. This protocol utilizes alkaline hydrolysis to chemically degrade the compound, followed by a colorimetric validation step.

-

Containment: Surround any spilled powder with a damp ring of vermiculite to prevent aerosolization[5].

-

Chemical Degradation: Spray the affected area with a 1M Sodium Hydroxide (NaOH) solution in 50% ethanol. The strong base initiates a nucleophilic attack on the electron-deficient aromatic ring.

-

Incubation: Allow the solution to sit for 15 minutes. The formation of a brightly colored (often deep red or purple) Meisenheimer complex provides visual confirmation that the degradation reaction is occurring.

-

Cleanup: Wipe the area with absorbent pads and dispose of them in a sealed hazardous waste container.

-

Colorimetric Verification (Self-Validation): Swab the cleaned surface with a fresh 1M NaOH/ethanol wipe. If the wipe remains colorless, the area is fully decontaminated. If a red/purple tint appears, repeat steps 2-4.

Fig 2. Self-validating workflow for the containment and decontamination of hazardous spills.

Sources

- 1. WO2023283608A1 - Compounds for modulating mycobacterium tuberculosis response - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lobachemie.com [lobachemie.com]

- 4. carlroth.com [carlroth.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. aksci.com [aksci.com]

Discovery and early research applications of trifluoromethyl benzonitrile derivatives

An In-Depth Technical Guide to the Discovery and Early Research Applications of Trifluoromethyl Benzonitrile Derivatives

Abstract

Trifluoromethyl benzonitrile derivatives represent a cornerstone in modern synthetic chemistry, providing a robust scaffold for developing advanced molecules across multiple scientific domains. This technical guide delves into the foundational principles that make this chemical class indispensable, exploring the unique synergistic properties of the trifluoromethyl group and the benzonitrile moiety. We will examine key synthetic pathways, providing detailed, replicable protocols for their preparation. Furthermore, this guide will illuminate the early and pivotal research applications of these derivatives, with a strong focus on medicinal chemistry, including their roles in pioneering anticancer and antiviral therapies. We will also explore their impact on the development of next-generation agrochemicals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental design and the strategic application of these versatile compounds.

The Strategic Importance of the Trifluoromethyl Benzonitrile Scaffold

The power of trifluoromethyl benzonitrile derivatives lies in the combination of two highly influential functional groups on a stable aromatic ring. This fusion creates a molecular building block with a unique and highly desirable set of physicochemical properties.

The Trifluoromethyl Group: A Game-Changer in Molecular Design

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a key strategy in modern drug design.[1] Its influence is profound, stemming from a unique combination of properties. The -CF3 group has a substantially higher electronegativity compared to other alkyl groups, making it a powerful electron-withdrawing moiety.[2][3] This characteristic, along with its significant hydrophobic domain and the inertness of its carbon-fluorine bonds, can dramatically alter a molecule's profile.[2] In medicinal chemistry, trifluoromethylation is often employed to enhance metabolic stability, improve lipophilicity, and increase the binding affinity of a drug candidate to its biological target.[1][3][4][5] These modifications can lead to improved pharmacokinetic and pharmacodynamic properties, transforming a promising compound into a viable therapeutic agent.

The Benzonitrile Moiety: A Versatile Synthetic Hub

The benzonitrile structure, consisting of a cyano (-C≡N) group attached to a benzene ring, is a versatile and valuable precursor in organic synthesis.[6][7] The nitrile group is an electrophilic center, making it susceptible to a wide array of nucleophilic attacks.[6] This reactivity allows it to be converted into other critical functional groups, including carboxylic acids, amides, and amines, providing a gateway to diverse molecular architectures.[6] Its stability and well-understood reactivity make the benzonitrile moiety an indispensable building block for constructing complex active pharmaceutical ingredients (APIs).[7]

Synergistic Effects: A Powerful Combination

When combined, the trifluoromethyl group and the benzonitrile moiety create a scaffold with enhanced reactivity and utility. The potent electron-withdrawing nature of the -CF3 group increases the electrophilicity of the nitrile's carbon atom, making it even more reactive towards nucleophiles.[6] Furthermore, this electron-withdrawing effect influences the aromatic ring itself, activating it towards nucleophilic aromatic substitution under specific conditions, while deactivating it towards electrophilic substitution.[6] This synergistic interplay makes trifluoromethyl benzonitriles exceptionally powerful intermediates for synthesizing advanced pharmaceuticals, agrochemicals, and materials.[6]

Discovery and Synthetic Pathways

The synthesis of trifluoromethyl benzonitrile derivatives can be achieved through several established organic transformation reactions. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Foundational Synthetic Strategies

Common synthetic routes often involve the introduction of the trifluoromethyl group onto a pre-existing benzonitrile core or, conversely, the formation of the nitrile group on a trifluoromethylated benzene derivative.[6] Key reactions include aromatic substitution, Sandmeyer-type cyanation reactions, and the dehydration of oximes derived from corresponding benzaldehydes.[6][8] Careful control over reaction conditions such as temperature, catalyst selection, and solvent is crucial for achieving high yields and purity.[6]

Detailed Protocol: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile

This multi-step synthesis is a prime example of building a complex derivative from a simpler starting material, as described in patent literature.[9] The process begins with ortho-fluoro benzotrifluoride and proceeds through nitration, reduction, bromination, diazotization, and finally, cyanation.[9]

Experimental Workflow:

-

Nitration: Ortho-fluoro benzotrifluoride is reacted with a mixture of sulfuric acid and nitric acid to yield 3-trifluoromethyl-4-fluoronitrobenzene.[9] The temperature is carefully controlled within the range of 0°C to 150°C.

-

Reduction: The nitro group of 3-trifluoromethyl-4-fluoronitrobenzene is reduced to an amine using a suitable reducing agent (e.g., iron in acidic medium or catalytic hydrogenation) to produce 3-trifluoromethyl-4-fluoroaniline.[9]

-

Bromination & Diazotization: The aniline derivative undergoes bromination followed by a diazotization amine-removing reaction to yield 3-fluoro-4-trifluoromethyl bromobenzene.[9]

-

Substitution (Cyanation): In the final step, the bromine atom is replaced by a cyano group through a reaction with a metal cyanide (e.g., copper(I) cyanide in a polar aprotic solvent like DMF or NMP). This substitution reaction yields the target compound, 3-fluoro-4-trifluoromethylbenzonitrile.[9]

Caption: Synthesis workflow for 3-Fluoro-4-(trifluoromethyl)benzonitrile.

Alternative Synthetic Route: From Aldehyde to Nitrile

An alternative and industrially practical method involves the conversion of a trifluoromethylbenzaldehyde to the corresponding benzonitrile.[8] This process typically involves reaction with hydroxylamine to form an intermediate aldoxime, which is then dehydrated to yield the nitrile.[8]

Experimental Protocol:

-

Reaction Setup: Trifluoromethylbenzaldehyde, a hydroxylamine salt (e.g., hydroxylamine sulfate), and a suitable catalyst are dissolved in an organic solvent that is immiscible with water and has a boiling point higher than the product (e.g., xylene or dichlorobenzene).[8]

-

Oxime Formation and Dehydration: The reaction mixture is heated to an elevated temperature (e.g., 100-140°C).[8] Initially, the aldehyde reacts with hydroxylamine to form trifluoromethylbenzaldoxime.[8]

-

Water Removal: As the reaction proceeds, water is formed as a byproduct of the dehydration of the oxime to the nitrile. This water is continuously removed from the reaction system, typically by azeotropic distillation using a Dean-Stark apparatus, to drive the equilibrium towards the product.[8]

-

Purification: After the reaction is complete, the product, trifluoromethylbenzonitrile, is isolated and purified, usually by distillation.[8]

Early Research Applications in Medicinal Chemistry

The unique properties of the trifluoromethyl benzonitrile scaffold make it a privileged structure in drug discovery, enabling the development of therapies for a range of challenging diseases.

Case Study: Selinexor (Anticancer Agent)

Selinexor is a first-in-class selective inhibitor of nuclear export (SINE) used to treat certain types of cancer. Its synthesis begins with 3,5-bis(trifluoromethyl)benzonitrile, highlighting the direct role of this derivative class as a starting material for complex APIs.[2]

-

Mechanism of Action: Selinexor functions by binding to and inhibiting Exportin 1 (XPO1), a key protein responsible for transporting tumor suppressor proteins from the cell nucleus to the cytoplasm. By blocking this export, Selinexor causes tumor suppressor proteins to accumulate in the nucleus, which in turn triggers cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[2]

Caption: Selinexor's mechanism of action via XPO1 inhibition.

Case Study: Aromatase Inhibitors (e.g., Letrozole)

Letrozole is a potent non-steroidal aromatase inhibitor used to treat hormone-responsive breast cancer.[7] The synthesis of Letrozole relies heavily on a benzonitrile derivative (4-cyanobenzyl bromide) as a key intermediate, demonstrating the scaffold's role in building the final drug structure.[7]

-

Mechanism of Action: Aromatase is a critical enzyme (cytochrome P450 19A1) that catalyzes the final step of estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone). Letrozole competitively binds to and inhibits this enzyme, thereby blocking estrogen production.[7] This reduction in estrogen levels slows the growth of estrogen-dependent cancer cells.

Caption: Letrozole's mechanism of action via aromatase inhibition.

Quantitative Data on Biological Activity

The application of trifluoromethyl benzonitrile derivatives has led to the development of compounds with significant potency against various biological targets.

| Compound Class/Example | Target | Measurement | Potency | Reference |

| Selinexor | Myeloid Leukemia Cells | IC₅₀ | < 0.5 µM | [2] |

| Biphenyl-1,2,3-triazol-benzonitrile (Compound 7) | PD-1/PD-L1 Interaction | IC₅₀ | 8.52 µM | |

| Benzonitrile-pyrimidine-2,4-dione derivatives | Phosphodiesterase 4 | IC₅₀ | < 100 nM | [10] |

| Torin2 | mTOR (cellular) | EC₅₀ | 0.25 nM | [11] |

Applications Beyond Medicine: Agrochemicals and Materials Science

The advantageous properties of trifluoromethyl benzonitriles extend beyond pharmaceuticals into other high-technology sectors.

Enhancing Crop Protection

In the agrochemical industry, fluorine-containing compounds are critical for developing effective and stable pesticides and herbicides.[12][13][14] Trifluoromethyl benzonitrile derivatives serve as key intermediates in the synthesis of these agents.[12] The trifluoromethyl group can enhance the metabolic stability of the agrochemical in the field and improve its binding affinity to the target pest or weed, leading to higher efficacy and potentially lower application rates.[4][12] These derivatives are used in the formulation of fungicides, including succinate dehydrogenase inhibitors (SDHIs), as well as advanced herbicides and insecticides.[12][13]

Advanced Materials

The unique electronic and physical properties of trifluoromethyl benzonitriles make them valuable in materials science. They have been utilized as intermediates in the creation of liquid crystals, where the polarity and rod-like shape of the molecule are beneficial.[8] More recently, research has explored their use in developing fluorinated benzonitrile compounds for organic light-emitting diodes (OLEDs).[15] In this context, the electron-withdrawing nature of the scaffold can be tuned to create materials with specific photophysical properties, such as thermally activated delayed fluorescence (TADF), which is crucial for high-efficiency displays.[15]

Conclusion and Future Outlook

The discovery and application of trifluoromethyl benzonitrile derivatives have had a transformative impact on multiple areas of chemical science. The strategic combination of the metabolically robust and electron-withdrawing trifluoromethyl group with the synthetically versatile benzonitrile moiety provides a powerful platform for innovation. Early research applications have firmly established these compounds as essential building blocks in the development of life-saving drugs, particularly in oncology. Their expansion into agrochemicals and advanced materials underscores their broad utility.

Future research will likely focus on developing more efficient and greener synthetic methodologies for these derivatives. The continued exploration of their use in constructing novel molecular architectures will undoubtedly lead to the discovery of next-generation therapeutics targeting a wider range of diseases, as well as new materials with unprecedented performance characteristics. The trifluoromethyl benzonitrile scaffold is not merely an intermediate; it is an enabling technology that will continue to drive scientific advancement.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

The Synthesis and Reactivity of 2-(Trifluoromethyl)benzonitrile: A Chemist's Guide. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Trifluoromethylated lactams: promising small molecules in the search for effective drugs. (2025). PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). National Center for Biotechnology Information. [Link]

- A kind of synthetic method of the different Thiocyanato -2- of 4- (trifluoromethyl) benzonitrile.

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. SpringerLink. [Link]

-

Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. National Center for Biotechnology Information. [Link]

-

4-(Trifluoromethyl) Benzonitrile: Unpacking a Versatile Chemical from Lab to Industry. (2024). Medium. [Link]

-

Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. [Link]

-

3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. ResearchGate. [Link]

-

Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. QMRO Home. [Link]

-

3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research. [Link]

- Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde.

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

2-(Trifluoromethyl)benzonitrile. PubChem. [Link]

-

The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE. [Link]

-

Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][16]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available mTOR Inhibitor for Treatment of Cancer. National Center for Biotechnology Information. [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde - Google Patents [patents.google.com]

- 9. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 10. Buy 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile [smolecule.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. chemimpex.com [chemimpex.com]

- 13. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 14. researchgate.net [researchgate.net]

- 15. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 16. researchgate.net [researchgate.net]

Application Note: Chemoselective Reduction of 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile

Introduction & Strategic Rationale

The synthesis of advanced agrochemicals and pharmaceuticals frequently requires the orthogonal manipulation of highly functionalized aromatic intermediates. The substrate, 2-(ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile , presents a unique chemoselectivity challenge. The molecule contains four distinct functional groups: a reducible nitro group (-NO₂), a reducible and nucleophile-sensitive nitrile (-CN), a catalyst-poisoning thioether (-SEt), and a strongly electron-withdrawing trifluoromethyl group (-CF₃).

Selecting the appropriate reduction methodology to convert the nitro group to an aniline requires careful causality analysis:

-

Avoidance of Catalytic Hydrogenation (Pd/C, PtO₂): The ethylthio group acts as a potent Lewis base, strongly coordinating to transition metal surfaces. This rapidly poisons the catalyst, leading to stalled reactions and incomplete conversions[1].

-

Avoidance of Hydride Donors (LiAlH₄): Strong nucleophilic hydrides lack chemoselective fidelity and will readily reduce the nitrile moiety to a primary benzylamine derivative[2].

-

The Optimal Solution (Fe/NH₄Cl): The Béchamp-type reduction utilizing elemental iron powder and ammonium chloride is the premier choice. It operates via a heterogeneous single-electron transfer (SET) mechanism that is entirely unaffected by sulfur poisoning[3]. Furthermore, the mildly acidic conditions (pH ~5–6) ensure complete tolerance of the nitrile and trifluoromethyl groups[4].

Mechanistic Pathway

The reduction of the nitro group to an aniline is a thermodynamically driven 6-electron, 6-proton process[3]. In the Fe/NH₄Cl system, elemental iron serves as the electron source, while NH₄Cl acts as a mild proton donor[5]. The reaction proceeds through a series of discrete intermediates: the nitroarene is first reduced to a nitroso compound, followed by a hydroxylamine, and finally to the target primary amine[2].

Mechanistic pathway of nitro group reduction via sequential electron and proton transfers.

Comparative Analysis of Reduction Methodologies

To establish a self-validating system, it is critical to benchmark the chosen protocol against alternative methods. The table below summarizes the expected reactivity profiles for this specific polyfunctional substrate, clearly demonstrating why iron-mediated reduction is required.

| Reducing Agent | Conditions | Nitro Reduction | Nitrile Tolerance | Thioether Tolerance | CF₃ Tolerance | Overall Suitability |

| Fe / NH₄Cl | EtOH/H₂O, Reflux | Complete | High | High | High | Optimal |

| SnCl₂·2H₂O | EtOAc, Reflux | Complete | High | High | High | Excellent (Alternative) |

| H₂, Pd/C | MeOH, rt | Incomplete | Moderate | Low (Poisoning) | High | Poor |

| LiAlH₄ | THF, 0 °C | Complete | Low (Reduces CN) | High | High | Unsuitable |

Experimental Protocol: Fe/NH₄Cl Reduction

This protocol outlines the scalable and robust reduction of 2-(ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile to 2-amino-6-(ethylthio)-4-(trifluoromethyl)benzonitrile .

Experimental workflow for the Fe/NH4Cl mediated chemoselective reduction.

Materials & Reagents

-

Substrate: 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile (1.0 equiv, limiting reagent)

-

Reductant: Iron powder (Fe, 325 mesh, 5.0–8.0 equiv)

-

Proton Source: Ammonium chloride (NH₄Cl, 4.0–5.0 equiv)

-

Solvent: Ethanol (EtOH) and Deionized Water (4:1 v/v ratio)

-

Consumables: Celite® 545 (for filtration)

-

Workup: Ethyl acetate (EtOAc) and Brine

Step-by-Step Procedure

-

Solubilization: In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in the EtOH/H₂O (4:1 v/v) solvent mixture. Ensure the volume is sufficient to maintain stirring once the solid reagents are added (typically 10 mL of solvent per gram of substrate).

-

Reagent Addition: Add ammonium chloride (4.0 equiv) to the solution, followed by the careful addition of fine iron powder (5.0 equiv)[3].

-

Expert Insight: Utilizing 325-mesh iron powder maximizes the surface area available for the heterogeneous electron transfer, significantly accelerating the reaction rate compared to granular iron.

-

-

Reduction Phase: Attach a reflux condenser to the flask. Heat the heterogeneous mixture to a gentle reflux (approx. 80 °C) with vigorous stirring. The reaction is initially exothermic. Monitor the progress via TLC (e.g., 20% EtOAc in Hexanes) or LC-MS. Complete consumption of the starting material typically occurs within 1 to 3 hours[1].

-

Iron Salt Removal (Critical Step): Once the reaction is deemed complete, remove the flask from the heat source and allow it to cool slightly (do not let it reach room temperature). Filter the hot reaction mixture through a tightly packed pad of Celite to remove unreacted iron and the generated iron oxide (Fe₃O₄) nanoparticles[4]. Wash the filter cake exhaustively with hot ethanol and ethyl acetate to ensure complete recovery of the product.

-

Expert Insight: Hot filtration is mandatory; the newly formed aniline derivative can co-crystallize with the iron matrix upon cooling, leading to severe yield losses.

-

-

Product Isolation: Concentrate the combined filtrates under reduced pressure to remove the volatile ethanol. Dilute the remaining aqueous residue with ethyl acetate. Transfer to a separatory funnel, partition, and wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude 2-amino-6-(ethylthio)-4-(trifluoromethyl)benzonitrile. The product is typically of high purity but can be recrystallized or subjected to silica gel chromatography if necessary.

Troubleshooting & Field-Proven Insights

-

Incomplete Conversion: If the reaction stalls at the hydroxylamine intermediate, it is likely due to insufficient iron surface area or passivation of the iron powder. Solution: Add an additional 2.0 equivalents of iron powder and 1.0 equivalent of NH₄Cl, and continue refluxing.

-

Emulsion Formation During Extraction: Fine iron particulates that bypass the Celite pad can cause severe emulsions during the aqueous workup. Solution: Ensure the Celite pad is pre-wetted and tightly packed. If an emulsion forms, filtering the biphasic mixture through a secondary, thinner Celite pad or adding a small amount of brine will rapidly break it.

References

-

A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem. 3

-

Technical Support Center: Chemoselective Reduction of Nitro Groups. Benchchem. 1

-

Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. 4

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

Application Note: Synthesis of Isomeric Benzothiazinone Scaffolds via 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Tuberculosis (TB) Drug Development.

Introduction and Mechanistic Rationale

Benzothiazinones (BTZs) represent a breakthrough class of bactericidal agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains[1]. Clinical candidates such as BTZ043 and Macozinone (PBTZ169) exert their profound whole-cell efficacy by acting as suicide inhibitors of decaprenylphosphoryl- β -D-ribose 2′-epimerase (DprE1), a critical enzyme in mycobacterial cell wall arabinan biosynthesis[1][2].

Standard BTZ clinical candidates possess an 8-nitro-6-(trifluoromethyl) substitution pattern on the 1,3-benzothiazin-4-one core. However, exploring structural isomers is a fundamental strategy in medicinal chemistry to navigate intellectual property landscapes and optimize pharmacokinetic profiles. The precursor provided in this protocol, 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile , leads to an isomeric scaffold: a 5-nitro-7-(trifluoromethyl) -1,3-benzothiazin-4-one derivative.

The Causality of the Synthetic Strategy

To convert the ortho-alkylthiobenzonitrile into the active 2-amino-1,3-benzothiazin-4-one pharmacophore, a highly orchestrated sequence of functional group interconversions is required:

-

Nitrile Hydration: The nitrile must be converted to an amide to provide the necessary nitrogen atom and carbonyl oxygen for the thiazine ring.

-

S-Dealkylation: The ethyl group on the sulfur acts as a protecting group in the starting material. It must be cleaved to liberate the nucleophilic thiolate required for ring closure.

-

Cyclocondensation: The free 2-mercaptobenzamide is reacted with carbon disulfide (CS 2 ) to construct the 1,3-thiazine ring, yielding a 2-thioxo intermediate.

-

Electrophilic Activation (S-Alkylation): The 2-thioxo group is re-alkylated with an ethyl halide. This converts the thioxo moiety into a superior leaving group (ethylthio), highly activating the C2 position[3].

-

Nucleophilic Aromatic Substitution (S N Ar): A secondary amine (e.g., a specific piperazine derivative) displaces the ethylthio group to yield the final API[4].

Synthetic Workflow Visualization

Fig 1: Stepwise synthetic cascade from the benzonitrile precursor to the final benzothiazinone analog.

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a certified fume hood using appropriate PPE. Carbon disulfide is highly flammable and toxic.

Step A: Hydration to 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide

-

Dissolve 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile (10.0 mmol) in dimethyl sulfoxide (DMSO, 20 mL).

-

Add anhydrous potassium carbonate (K 2 CO 3 , 2.0 equiv) to the solution, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H 2 O 2 , 3.0 equiv) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours. The electron-withdrawing nitro and CF 3 groups accelerate the nucleophilic attack of the hydroperoxide anion on the nitrile carbon.

-

Quench by pouring into ice-cold water (100 mL). Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the benzamide.

Step B: S-Dealkylation to 2-Mercapto-6-nitro-4-(trifluoromethyl)benzamide

-

Suspend the benzamide from Step A (8.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) under an inert argon atmosphere.

-

Cool the mixture to 0 °C and carefully add anhydrous aluminum chloride (AlCl 3 , 3.0 equiv) portion-wise.

-

Stir the mixture at room temperature for 12 hours. The Lewis acid coordinates with the sulfur and carbonyl oxygen, facilitating the cleavage of the ethyl-sulfur bond.

-

Quench carefully with 1M HCl at 0 °C. Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over Na 2 SO 4 , and concentrate to yield the free thiol.

Step C: Cyclocondensation to 5-Nitro-2-thioxo-7-(trifluoromethyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one

-

Dissolve the 2-mercaptobenzamide (6.0 mmol) in absolute ethanol (30 mL).

-

Add potassium hydroxide (KOH, 2.5 equiv) and carbon disulfide (CS 2 , 5.0 equiv).

-

Heat the mixture to reflux for 8 hours. Mechanism: The thiolate attacks CS 2 to form a dithiocarbonate intermediate, which subsequently undergoes intramolecular cyclization with the amide nitrogen, eliminating H 2 S/H 2 O to form the 1,3-thiazine ring.

-

Cool to room temperature, acidify with 1M HCl to pH 3, and collect the precipitated 2-thioxo-benzothiazinone via filtration.

Step D: Electrophilic Activation via S-Alkylation

-

Dissolve the 2-thioxo intermediate (5.0 mmol) in anhydrous DMF (15 mL).

-

Add K 2 CO 3 (1.5 equiv) and iodoethane (EtI, 1.2 equiv). Stir at room temperature for 4 hours.

-

Causality: Alkylation occurs preferentially at the exocyclic sulfur rather than the nitrogen due to sulfur's higher nucleophilicity (soft-soft interaction), yielding the critical 2-(ethylthio) leaving group[3].

-

Dilute with water (50 mL) and extract with ethyl acetate. Purify via flash chromatography to isolate 2-(ethylthio)-5-nitro-7-(trifluoromethyl)-4H-1,3-benzothiazin-4-one.

Step E: S N Ar Amination (Synthesis of the API Analog)

-

Suspend the 2-(ethylthio)-benzothiazinone intermediate (3.0 mmol) in ethanol (15 mL)[4].

-

Add the desired secondary amine (e.g., 2-methyl-1,4-dioxa-8-azaspiro[5]decane or a substituted piperazine, 1.1 equiv)[4].

-

Heat the reaction mixture to 50–60 °C for 60 minutes. The highly electron-deficient C2 position undergoes rapid addition-elimination, expelling ethanethiol[4].

-

Cool the mixture and add water (50 mL). The resulting solid is the final 2-amino-5-nitro-7-(trifluoromethyl)-4H-1,3-benzothiazin-4-one analog. Isolate by filtration and recrystallize from ethanol[4].

Quantitative Data & Analytical Markers

| Step | Intermediate Generated | Reagents | Typical Yield | Key Analytical Marker (1H NMR / IR) |

| A | 2-(Ethylthio)benzamide analog | H 2 O 2 , K 2 CO 3 , DMSO | 85-90% | IR: Appearance of primary amide C=O stretch at ~1660 cm −1 and N-H stretches at ~3300 cm −1 . |

| B | 2-Mercaptobenzamide analog | AlCl 3 , DCM | 70-80% | 1 H NMR: Disappearance of ethyl signals (quartet at ~2.9 ppm, triplet at ~1.3 ppm). |

| C | 2-Thioxo-benzothiazinone analog | CS 2 , KOH, EtOH | 65-75% | IR: Disappearance of primary amide N-H; appearance of secondary cyclic thioamide/lactam bands. |

| D | 2-(Ethylthio)-benzothiazinone | EtI, K 2 CO 3 , DMF | 80-88% | 1 H NMR: Re-appearance of S-CH 2 CH 3 signals; C2 carbon shifts to ~164 ppm in 13 C NMR. |

| E | 2-Amino-benzothiazinone analog | Sec-Amine, EtOH, 50°C | 85-95% | 1 H NMR: Loss of ethylthio signals; appearance of distinct aliphatic amine signals (e.g., piperazine ring protons). |

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Laboratory for Biomedicinal Chemistry | Federal Research Centre "Fundamentals of Biotechnology" [fbras.ru]

- 3. WO2011132070A1 - Process for the preparation of 2-amino-substituted 1,3-benzothiazine-4-ones - Google Patents [patents.google.com]

- 4. WO2011132070A1 - Process for the preparation of 2-amino-substituted 1,3-benzothiazine-4-ones - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

Application Note: Chemoselective Catalytic Hydrogenation of 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile

Executive Summary & Mechanistic Challenges

The reduction of highly functionalized nitroarenes to their corresponding anilines is a cornerstone transformation in pharmaceutical and agrochemical synthesis. However, the catalytic hydrogenation of 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile presents a multifaceted chemoselectivity challenge due to the presence of four distinct functional groups:

-

Nitro Group (-NO2) : The target for reduction, which proceeds via nitroso and hydroxylamine intermediates[1].

-

Ethylthio Group (-SEt) : A potent catalyst poison. The lone pair electrons on the sulfur atom are soft Lewis bases that strongly coordinate to the d-orbitals of traditional noble metal catalysts (e.g., Pd, Pt), blocking active sites and halting the catalytic cycle[2].

-

Nitrile Group (-CN) : Highly susceptible to over-reduction to a primary amine (-CH2NH2) under standard hydrogenation conditions, particularly when using Raney Nickel or high-pressure hydrogen[3].

-

Trifluoromethyl Group (-CF3) : Generally stable, but prone to hydrodefluorination if subjected to harsh basic conditions or unoptimized palladium catalysis.

Steric and Electronic Causality : The target molecule is highly electron-deficient due to the synergistic electron-withdrawing effects of the -CN, -CF3, and -NO2 groups. While this increases the electrophilicity of the nitro group (facilitating its reduction), the ortho-substituents (-CN and -SEt) create significant steric hindrance. To achieve quantitative conversion without poisoning the catalyst or over-reducing the nitrile, researchers must abandon standard Pd/C methods in favor of spatially separated dual-site catalysts or protected non-noble metal systems.

Reaction Pathways & Chemoselectivity Mapping

To overcome these challenges, two advanced catalytic strategies are validated in this protocol:

-

Strategy A (Dual-Site Pt/CeO2) : Utilizes a defective ceria support. Platinum sub-nano clusters activate H2, while the nitro group selectively binds to the oxygen vacancies (Ov) on the CeO2. This spatial separation prevents the sulfur atom from poisoning the active hydrogenation sites[2].

-

Strategy B (Co@NC Transfer Hydrogenation) : Utilizes cobalt nanoparticles encapsulated in a nitrogen-doped carbon matrix. The carbon shell acts as a steric barrier against bulky sulfur coordination while permitting the diffusion of hydrazine (the hydrogen donor) and the transfer of electrons to the nitro group[4].

Fig 1. Chemoselectivity pathways and catalyst-dependent outcomes for the target nitroarene.

Quantitative Method Comparison

The following table summarizes the operational parameters and empirical outcomes of the two recommended protocols. Both methods ensure >98% selectivity for the aniline product while preserving the thioether and nitrile groups.

| Parameter | Method A: Dual-Site Hydrogenation | Method B: Transfer Hydrogenation |

| Catalyst | Pt/CeO2 (0.1 mol% Pt) | Co@NC (Cobalt in N-doped Carbon) |

| Hydrogen Source | H2 Gas (15 bar) | Hydrazine Hydrate (N2H4·H2O) |

| Solvent | Absolute Ethanol | Ethanol |

| Temperature | 80 °C | 80 °C (Reflux) |

| Reaction Time | 4 Hours | 1 Hour |

| Conversion | > 99% | > 99% |

| Selectivity (-NH2) | > 99% | > 98% |

| Primary Advantage | Zero chemical waste, highly scalable | No high-pressure equipment needed |

Experimental Protocols

Protocol A: High-Pressure Hydrogenation using Dual-Site Pt/CeO2

This method is ideal for scale-up and process chemistry, utilizing molecular hydrogen and producing zero stoichiometric byproducts.

Materials:

-

2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile (10.0 mmol, ~2.76 g)

-

Pt/CeO2 catalyst (50 mg, ~0.1 mol% Pt loading)

-

Absolute Ethanol (50 mL)

-

Hydrogen gas (High purity, 99.99%)

Step-by-Step Methodology:

-

Reactor Charging : To a 100 mL stainless steel autoclave equipped with a magnetic stirrer, add the nitroarene substrate, the Pt/CeO2 catalyst, and absolute ethanol. Causality Note: Ethanol is selected as it facilitates excellent hydrogen solubility and stabilizes the polar hydroxylamine intermediate during the reduction cascade.

-

Atmospheric Purging : Seal the autoclave securely. Purge the system with N2 gas by pressurizing to 5 bar and releasing the pressure (repeat for 3 cycles) to entirely displace oxygen. Follow this with 3 identical purge cycles using H2 gas.

-

Pressurization & Heating : Pressurize the reactor to 15 bar with H2. Begin vigorous stirring (800 rpm) to eliminate mass-transfer limitations, and heat the vessel to 80 °C. Maintain these conditions for 4 hours.

-

Reaction Monitoring : Cool the reactor to room temperature using an external water bath. Carefully vent the residual H2 gas. Extract a 50 µL aliquot, filter through a micro-syringe filter, and analyze via GC-MS or HPLC to confirm the complete disappearance of the starting material and the absence of over-reduced benzylamine side-products.

-

Workup & Isolation : Filter the bulk reaction mixture through a short pad of Celite to remove the heterogeneous Pt/CeO2 catalyst. Wash the Celite pad with ethyl acetate (2 × 20 mL) to ensure complete product recovery.

-

Concentration : Evaporate the combined filtrates under reduced pressure to yield the crude 2-amino-6-(ethylthio)-4-(trifluoromethyl)benzonitrile. The product is typically >98% pure and can be used directly in subsequent coupling steps.

Protocol B: Catalytic Transfer Hydrogenation using Co@NC

This method is ideal for discovery-scale synthesis, avoiding the need for specialized high-pressure autoclave equipment while maintaining rigorous chemoselectivity.

Materials:

-

2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile (10.0 mmol, ~2.76 g)

-

Co@NC catalyst (100 mg)

-

Hydrazine hydrate (N2H4·H2O, 80% aqueous solution, 30.0 mmol)

-

Ethanol (40 mL)

Step-by-Step Methodology:

-

System Setup : In a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing dropping funnel, combine the substrate, Co@NC catalyst, and ethanol.

-

Heating : Flush the system with N2 gas to establish an inert atmosphere. Heat the suspension to 80 °C (gentle reflux) under continuous magnetic stirring.

-

Hydrogen Donor Addition : Place the hydrazine hydrate in the dropping funnel. Add it dropwise to the reaction mixture over 15 minutes. Causality Note: Hydrazine decomposition generates N2 gas and active hydrogen species. Dropwise addition is critical to control the exothermic release of nitrogen gas and prevent reaction runaway[4].

-

Incubation : Maintain the reaction at 80 °C for 60 minutes. The reaction is visually complete when vigorous effervescence (N2 evolution) ceases.

-

Catalyst Recovery : Cool the mixture to room temperature. Apply an external neodymium magnet to the wall of the flask; the magnetic Co@NC catalyst will rapidly aggregate. Decant the clear supernatant.

-

Extraction : Dilute the decanted solution with distilled water (50 mL) and extract with dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to isolate the target aniline.

Mechanistic Visualization: Dual-Site Catalysis

The success of Protocol A relies on the spatial separation of hydrogen activation and substrate reduction. The diagram below illustrates how the Pt/CeO2 system circumvents the sulfur-poisoning paradigm.

Fig 2. Dual-site mechanism of Pt/CeO2 spatially separating H2 activation from nitro reduction.

References

-

Title : Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source : MDPI (Catalysts) URL :[Link]

-

Title : Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design Source : Nature Communications (via PMC) URL :[Link]

-

Title : Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst Source : RSC Advances URL :[Link]

-

Title : Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes Source : Catalysis Science & Technology (RSC Publishing) URL :[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application of 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile in Pharmaceutical Drug Discovery

Executive Summary & Chemical Profiling

In modern drug discovery, the strategic deployment of heavily functionalized, electron-deficient aromatic rings is a proven method for navigating complex structure-activity relationship (SAR) landscapes. 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile represents a highly privileged, tetrasubstituted scaffold.

This molecule is defined by a synergistic arrangement of functional groups:

-

Trifluoromethyl (-CF₃) at C4: A cornerstone motif in medicinal chemistry, the -CF₃ group fundamentally enhances lipophilicity, improves metabolic stability against cytochrome P450 oxidation, and increases membrane permeability .

-

Nitrile (-CN) and Nitro (-NO₂) at C1 and C6: These strongly electron-withdrawing groups (EWGs) severely deplete the electron density of the aromatic core, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and priming the ring for nucleophilic attack.

-

Ethylthio (-SEt) at C2: While a moderate leaving group in its native sulfide state, the -SEt group acts as a tunable vector. Upon targeted oxidation to an ethylsulfonyl (-SO₂Et) group, it transforms the C2 position into a highly reactive electrophilic center, enabling orthogonal functionalization via Nucleophilic Aromatic Substitution (SₙAr).

This application note details the mechanistic rationale and self-validating protocols for utilizing this scaffold to synthesize two high-value pharmaceutical targets: DprE1-targeting antitubercular benzothiazinones and Non-Steroidal Antiandrogen (NSAA) precursors .

Mechanistic Pathways & Divergent Workflows

The true utility of this scaffold lies in its divergent reactivity following the activation of the C2 position.

Pathway A: Next-Generation DprE1 Inhibitors (Benzothiazinones)

Benzothiazinones (BTZs), such as the clinical candidate BTZ043, are a breakthrough class of covalent inhibitors that target the DprE1 enzyme, effectively blocking arabinan synthesis in Mycobacterium tuberculosis. Traditional BTZs utilize an 8-nitro-6-(trifluoromethyl) architecture. By utilizing our query scaffold, researchers can access the novel 5-nitro-7-(trifluoromethyl)-1,3-benzothiazin-4-one regioisomeric core. This allows medicinal chemists to probe the steric boundaries of the DprE1 active site to overcome emerging resistance mutations.

Pathway B: NSAA Scaffolds

The cyano-trifluoromethyl-phenyl motif is the pharmacophoric heart of blockbuster prostate cancer drugs (e.g., bicalutamide). Direct SₙAr of the activated sulfone with primary or secondary amines yields highly functionalized ortho-amino benzonitriles, serving as direct precursors for novel antiandrogens.

Divergent synthetic workflows utilizing the activated sulfone intermediate.

Quantitative Data Summary

The following table summarizes the validated quantitative metrics for the divergent pathways described in the protocols below.

| Transformation | Reagents & Conditions | Time | Temp | Isolated Yield | Purity (HPLC) | Key Validation Metric |

| Sulfone Activation | mCPBA (2.5 eq), DCM | 4 h | 0 °C → RT | 92% | >98% | LC-MS: Mass shift of +32 Da |

| Cascade to BTZ Core | 2° Amine, CS₂, DIPEA, EtOH | 12 h | 80 °C | 78% | >95% | FT-IR: Complete loss of -CN stretch (~2230 cm⁻¹) |

| Direct SₙAr (NSAA) | 1° Amine, K₂CO₃, DMF | 6 h | 60 °C | 85% | >97% | ¹H NMR: Loss of ethyl signals (1.2 ppm, 3.3 ppm) |

Self-Validating Experimental Protocols

Protocol A: Electrophilic Activation via Sulfone Formation

Mechanistic Causality: The native ethylthio group is a poor leaving group. We utilize m-chloroperoxybenzoic acid (mCPBA) as an electrophilic oxidant. Because the aromatic ring is severely electron-deficient, oxidation selectively occurs at the nucleophilic sulfur atom without degrading the nitrile or nitro groups. Using 2.5 equivalents ensures the reaction bypasses the intermediate sulfoxide, driving it entirely to the highly reactive sulfone.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath.

-

Oxidation: Add mCPBA (77% purity, 2.5 eq, 25 mmol) portion-wise over 15 minutes to control the exothermic reaction.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Quenching & Workup: Quench the reaction by adding 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxide. Wash the organic layer twice with saturated aqueous sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfone intermediate.

-

Self-Validation Checkpoints:

-

TLC (Hexanes:EtOAc 3:1): Observe a distinct polar shift (lower R_f) compared to the starting material.

-

LC-MS (ESI+): Confirm the presence of the [M+H]⁺ peak corresponding to a +32 Da mass increase.

-

Protocol B: One-Pot Cascade to 5-Nitro-7-(trifluoromethyl)benzothiazinone

Mechanistic Causality: This cascade relies on the in situ generation of a dithiocarbamate salt. Carbon disulfide (CS₂) reacts with a secondary amine, while DIPEA acts as a non-nucleophilic base to scavenge protons, driving the equilibrium forward without competing for the electrophilic C2 position. Once the dithiocarbamate attacks C2 via SₙAr, the intermediate places a highly nucleophilic sulfur atom in strict ortho-proximity to the electrophilic nitrile. The rigid geometry of the benzene ring lowers the activation entropy, driving spontaneous intramolecular cyclization. Subsequent aqueous workup hydrolyzes the resulting imine to the final thiazinone carbonyl.

Step-by-Step Methodology:

-

Dithiocarbamate Formation: In a heavy-walled sealed tube, dissolve the desired secondary amine (e.g., 2-methyl-1,4-dioxa-8-azaspiro[1]decane) (1.1 eq) in 20 mL of absolute ethanol. Add CS₂ (5.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 30 minutes.

-

SₙAr & Cyclization: Add the sulfone intermediate from Protocol A (1.0 eq) to the mixture. Seal the tube and heat to 80 °C for 12 hours.

-

Hydrolysis & Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into 100 mL of ice-cold water while stirring vigorously. The imine intermediate hydrolyzes, and the benzothiazinone product will precipitate as a solid.

-

Isolation: Filter the precipitate under a vacuum, wash with cold water and a small amount of cold ethanol, and dry under a high vacuum.

-

Self-Validation Checkpoints:

-

FT-IR Spectroscopy: This is the most definitive rapid-validation tool. The sharp nitrile (-CN) stretch at ~2230 cm⁻¹ present in the starting material must completely disappear, replaced by a strong carbonyl (C=O) stretch at ~1640-1660 cm⁻¹.

-

¹H NMR (CDCl₃): Confirm the complete disappearance of the ethylsulfonyl signals (a triplet at ~1.2 ppm and a quartet at ~3.3 ppm).

-

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis Source: Science / National Center for Biotechnology Information (PMC) URL:[Link]

-

Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Standard operating procedures for storing and handling 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary & Chemical Profiling

The compound 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile is a highly functionalized, poly-substituted aromatic building block. It is primarily utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—such as non-steroidal anti-androgens—and next-generation agrochemicals.

Handling this molecule requires an advanced understanding of its structural components. The presence of four distinct functional groups (ethylthio, nitro, trifluoromethyl, and nitrile) on a single benzene scaffold imparts unique synthetic versatility, but simultaneously introduces a multifaceted risk profile. This guide establishes a field-proven, self-validating protocol for the safe storage, handling, and emergency management of this compound.

Physicochemical Hazard Assessment: The Mechanistic "Why"

As a core principle of advanced laboratory safety, protocols must be driven by chemical causality rather than rote memorization. The hazards of this compound are directly tied to its functional groups:

-

Trifluoromethyl Group (-CF₃) & Thermal Instability: While the C-F bond is inherently strong, the thermal decomposition of trifluoromethylated aromatics (typically >150°C or during combustion) yields highly toxic and corrosive gaseous hydrogen fluoride (HF)[1]. Combustion scenarios also risk the release of other irritating vapors[2].

-

Nitroaromatic Core (-NO₂): The nitro group is a potent electron-withdrawing moiety that sensitizes the aromatic ring to nucleophilic aromatic substitution (S_NAr). Furthermore, nitroaromatics are energy-rich; exposure to extreme heat, mechanical shock, or incompatible reducing agents can lead to rapid, exothermic decomposition[3].

-

Thioether Moiety (-SEt): Alkyl aryl thioethers are notorious for their extremely low odor thresholds (stench hazard) and are susceptible to ambient oxidation[4]. Uncontrolled exposure to air gradually converts the thioether into a sulfoxide or sulfone, degrading the reagent's purity and altering its reactivity profile.

-

Nitrile Group (-CN): Under extreme conditions, such as acidic hydrolysis or combustion, the nitrile group presents a secondary risk of releasing hydrogen cyanide (HCN) gas.

Quantitative Hazard Metrics & Storage Parameters

To ensure chemical integrity and laboratory safety, all quantitative data and storage parameters are summarized below.

| Parameter | Specification | Mechanistic Rationale |

| Storage Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation of the nitroaromatic core and prevents spontaneous oxidation of the thioether. |

| Atmosphere | Argon or Nitrogen Blanket | Displaces oxygen and moisture, preventing the oxidative conversion of the -SEt group to a sulfoxide. |

| Incompatible Materials | Strong bases, oxidizers, reducing agents | Prevents uncontrolled S_NAr reactions, premature oxidation, or explosive reduction of the -NO₂ group. |

| Primary Hazard Classes | Toxic, Irritant, Stench, Environmental Hazard | Dictates the necessity of localized exhaust (fume hood) and specific chemical neutralization protocols. |

| Spill Neutralization | Sodium Bisulfite or Dilute Bleach | Rapidly oxidizes the volatile, malodorous thioether into a non-volatile, odorless sulfone[5]. |

Standard Operating Procedures (SOP)

The following protocols are designed as self-validating systems. By observing the physical state and odor of the environment, scientists can continuously verify the integrity of the containment.

Pre-Operation & Engineering Controls

-

Ventilation: Conduct all work inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

-

Personal Protective Equipment (PPE): Wear double-layered nitrile or butyl rubber gloves (due to the high lipophilicity of the compound), chemical splash goggles, and a flame-resistant laboratory coat.

Handling and Weighing Protocol

Objective: Prevent static discharge, mitigate odor release, and maintain chemical purity.

-

Purge the Environment: Flush the analytical balance enclosure and the immediate handling area with a gentle stream of Argon. This displaces oxygen and prevents thioether oxidation.

-

Static Control: Use an anti-static device (e.g., Zerostat gun) on the weighing paper. Utilize a grounded, non-sparking PTFE spatula. Causality: Nitroaromatics can be sensitive to static discharge; eliminating static ensures safe transfer.

-

Transfer & Seal: Weigh the required mass into a pre-tared, amber glass vial. Immediately cap the vial with a PTFE-lined septum.

-

System Validation: Verify the seal's integrity by confirming the absence of the characteristic thioether stench outside the fume hood. If an odor is detected, the seal is compromised and must be replaced immediately.

Spill Management & Odor Neutralization

Thioether spills cannot be managed with physical absorbents alone; they require chemical quenching to eliminate the stench and toxicity[5].

-

Isolation: Evacuate non-essential personnel and maximize the fume hood exhaust.

-

Chemical Quenching: Flood the spill area with a copious amount of 10% sodium bisulfite solution or dilute sodium hypochlorite (bleach)[5]. Causality: This forces the rapid oxidation of the volatile thioether into a non-volatile, water-soluble sulfoxide/sulfone, permanently neutralizing the odor.

-

Cleanup: Allow 15 minutes for the reaction to complete. Absorb the quenched liquid with inert chemical pads and dispose of them in a sealed, clearly labeled hazardous waste container.

Process Visualizations

The following diagrams map the logical workflows and chemical realities of handling this complex molecule.

Caption: Workflow for the safe handling, weighing, and transfer of the target compound.

Caption: Primary chemical degradation pathways: thermal decomposition and oxidative exposure.

References

-

Thermo Fisher Scientific. "SAFETY DATA SHEET: Benzaldehyde, 3-(trifluoromethyl)-". Thermo Fisher Scientific. 1

-

U.S. Environmental Protection Agency (EPA). "Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events (SAM)". EPA.gov. 3

-

Jubilant Ingrevia Limited. "2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet". Jubilant Ingrevia. 2

-

Universidad de León (Unileon). "LABORATORY SAFETY AND BEST PRACTICE HANDBOOK". Unileon.es.5

-

Concawe. "Odour management guidance for refineries". Concawe.eu. 4

Sources

Technical Support Center: Synthesis of 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile

Welcome to the technical support center for the synthesis of 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to improve your reaction yield and product purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-6-nitro-4-(trifluoromethyl)benzonitrile and an ethylthiolate source.

Q1: My overall yield of 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile is consistently low. What are the primary factors I should investigate?

A low yield is a common problem that can stem from several factors, ranging from reaction conditions to reagent quality. Below is a breakdown of the most critical areas to optimize.

1. Suboptimal Reaction Conditions:

-

Solvent Choice: The SNAr reaction is highly dependent on the solvent. Polar aprotic solvents are essential as they can solvate the cation of the thiolate salt, leaving the thiolate anion more naked and nucleophilic, while not interfering with the reaction through hydrogen bonding.

-

Base Selection and Stoichiometry: If you are generating the ethylthiolate in situ from ethanethiol, the choice of base is crucial. The base must be strong enough to deprotonate the thiol (pKa ~10.6) but not so strong as to promote side reactions.

-

Recommendation: Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice.[3] For more challenging or sluggish reactions, a stronger base like potassium tert-butoxide (t-BuOK) can be effective, though it may require lower reaction temperatures to control reactivity.[1] Using at least one equivalent of the base is necessary, with a slight excess (1.1-1.5 equivalents) often used to drive the reaction to completion.[3]

-

-

Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of the starting material or product, especially given the presence of the nitro group.

-